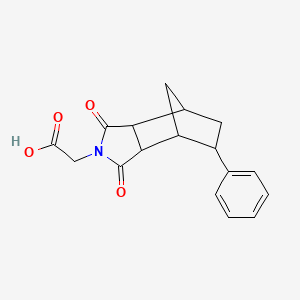![molecular formula C14H10Cl2O2 B1420682 4-[(4-クロロベンジル)オキシ]ベンゾイルクロリド CAS No. 62290-53-3](/img/structure/B1420682.png)
4-[(4-クロロベンジル)オキシ]ベンゾイルクロリド
概要
説明
4-[(4-Chlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.14 g/mol . It is an acid chloride derivative used primarily in organic synthesis and proteomics research . This compound is known for its reactivity and is often utilized in the preparation of various organic molecules.
科学的研究の応用
4-[(4-Chlorobenzyl)oxy]benzoyl chloride is widely used in scientific research, particularly in:
Organic synthesis: As a reagent for the preparation of various organic molecules.
Proteomics research: Utilized in the modification of proteins and peptides.
Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.
Material science: Used in the development of advanced materials and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 4-chlorobenzyl alcohol with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an ester intermediate, which is then converted to the acid chloride by treatment with thionyl chloride or oxalyl chloride .
Industrial Production Methods
In an industrial setting, the production of 4-[(4-Chlorobenzyl)oxy]benzoyl chloride may involve the chlorination of benzyl chloride in the presence of sulfur and iron powder at low temperatures . This method ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-[(4-Chlorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form the corresponding carboxylic acid.
Coupling reactions: Participates in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Conducted under acidic or basic conditions.
Coupling reactions: Utilizes palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
Carboxylic acids: Result from hydrolysis.
Biaryl compounds: Produced through Suzuki–Miyaura coupling reactions.
作用機序
The mechanism of action of 4-[(4-Chlorobenzyl)oxy]benzoyl chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is exploited in various synthetic applications, where the compound serves as a key intermediate in the formation of more complex structures .
類似化合物との比較
Similar Compounds
4-Chlorobenzoyl chloride: Similar in structure but lacks the benzyl ether group.
Benzoyl chloride: Lacks both the chlorobenzyl and benzyl ether groups.
4-Chlorobenzyl chloride: Contains the chlorobenzyl group but lacks the benzoyl chloride moiety.
Uniqueness
4-[(4-Chlorobenzyl)oxy]benzoyl chloride is unique due to the presence of both the chlorobenzyl and benzoyl chloride functionalities, which confer distinct reactivity and versatility in synthetic applications .
特性
IUPAC Name |
4-[(4-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSCDDOPAIQSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675495 | |
| Record name | 4-[(4-Chlorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62290-53-3 | |
| Record name | 4-[(4-Chlorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















